Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Catalog No.
S14459781
CAS No.
M.F
C11H20FNO4
M. Wt
249.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepan...

Product Name

Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

IUPAC Name

tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Molecular Formula

C11H20FNO4

Molecular Weight

249.28 g/mol

InChI

InChI=1S/C11H20FNO4/c1-10(2,3)17-9(15)13-4-5-16-8-11(12,6-13)7-14/h14H,4-8H2,1-3H3

InChI Key

XDIUKROHUYTAMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)(CO)F

Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a 1,4-oxazepane ring. Its molecular formula is C11H20FNO4, and it has a molecular weight of approximately 249.2792 g/mol . This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to generate different derivatives, depending on the reducing agent employed (e.g., sodium borohydride or lithium aluminum hydride).
  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the modification of the compound's properties.

Common Reagents and Conditions

Reaction TypeReagents Used
OxidationPotassium permanganate (KMnO4), chromium trioxide (CrO3)
ReductionSodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
SubstitutionNucleophiles such as amines, thiols, or alkoxides

Research into the biological activity of tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate suggests potential interactions with specific enzymes and receptors. The presence of the difluoro group and the oxazepane ring may enhance its binding affinity and selectivity for biological targets. Studies indicate that compounds with similar structures often exhibit various pharmacological activities, including antibacterial and antiviral properties .

The synthesis of tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves several steps:

  • Formation of the Oxazepane Ring: This is achieved through cyclization reactions involving appropriate amines and dihalide compounds.
  • Introduction of the Fluoro Group: The fluorine atom can be introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride.
  • Addition of the Hydroxymethyl Group: Hydroxymethylation is commonly performed using formaldehyde or paraformaldehyde as sources for this functional group .

Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules in pharmaceutical development.
  • Biology: Investigated for its potential therapeutic effects and interactions with biological systems.
  • Industry: Utilized in developing new materials and chemical processes that require fluorinated compounds .

Studies on interaction mechanisms indicate that tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate may interact with various biological targets. The difluoro group enhances its reactivity, while the oxazepane structure contributes to its stability and selectivity in binding assays. These interactions are critical for understanding its potential therapeutic applications .

Several compounds share structural similarities with tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. Here are some examples:

Compound NameKey Features
Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylateContains two fluorine atoms; similar oxazepane structure
Tert-butyl 5-fluoro-5-(hydroxymethyl)-2-pyrrolidinoneDifferent ring structure but similar functional groups
Tert-butyl 2-fluoropropanoateContains a fluoro group; used in similar chemical syntheses

Uniqueness

Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate stands out due to its specific combination of functional groups (fluorine and hydroxymethyl) attached to an oxazepane ring. This unique configuration may provide distinct biological activities and reactivity patterns compared to similar compounds. Its potential applications in pharmaceuticals and materials science further enhance its significance in research and industrial contexts .

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

249.13763628 g/mol

Monoisotopic Mass

249.13763628 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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